3-(4-methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
Evolution of Pyrroloquinoxaline Research in Medicinal Chemistry
Pyrroloquinoxalines first gained attention in the mid-20th century as part of broader investigations into nitrogen-containing heterocycles, which constitute over 60% of FDA-approved small-molecule drugs. Early studies identified the fused pyrrole-quinoxaline system as a privileged scaffold capable of interacting with diverse biological targets. For instance, derivatives such as ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate demonstrated potent radical scavenging activity in nonpolar environments, with rate constants comparable to Trolox and gallic acid. These findings catalyzed interest in pyrroloquinoxalines as antioxidants, a property later extended to anticancer and antimicrobial applications.
The 1980s marked a turning point with the discovery of pyrroloquinoxaline-based kinase inhibitors, notably human protein kinase CK2 blockers, which showed promise in modulating cell proliferation pathways. Subsequent decades saw diversification into antiparasitic agents, with 4-arylpyrrolo[1,2-a]quinoxalines exhibiting nanomolar efficacy against Plasmodium falciparum. Parallel work in antifungal chemotherapeutics revealed that piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives could inhibit Candida albicans drug-efflux transporters, restoring fluconazole susceptibility in resistant strains.
Synthetic methodologies evolved in tandem with biological discoveries. Early routes relied on Bischler–Napieralski cyclizations, which suffered from harsh conditions and limited functional group tolerance. The advent of transition-metal catalysis, particularly Buchwald–Hartwig amination and Suzuki–Miyaura cross-coupling, enabled precise C–H functionalization at the 1- and 4-positions. For example, Pd~2~(dba)~3~-catalyzed coupling of 1-bromo-4-phenylpyrroloquinoxaline with piperazines yielded derivatives with dual CaCdr1p/CaMdr1p inhibitory activity.
Discovery Trajectory of Sulfonyl-Substituted Pyrroloquinoxalines
Sulfonyl group incorporation into pyrroloquinoxalines arose from efforts to enhance solubility and target engagement. The electron-withdrawing nature of sulfonamides improves metabolic stability while allowing for hydrogen bonding with protein residues. In 3-(4-methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine, the 4-methylbenzenesulfonyl moiety likely augments π-stacking interactions in hydrophobic binding pockets, a strategy validated in related systems.
Synthetic access to sulfonyl derivatives builds upon established halogenation-amination sequences. Chlorodehydroxylation of lactam intermediates using POCl~3~ generates reactive 4-chloropyrroloquinoxalines, which undergo nucleophilic displacement with sulfonamides. Alternatively, radical-based approaches—pioneered for methyl and aryl groups—could be adapted for sulfonyl incorporation via sulfonyl radical intermediates. The oxolanylmethyl side chain in the target compound suggests a focus on blood-brain barrier penetration, as tetrahydrofuran derivatives often enhance CNS bioavailability.
Significance in Contemporary Heterocyclic Chemistry
The pyrroloquinoxaline nucleus exemplifies the synergy between synthetic innovation and drug discovery. Its planar aromatic system permits extensive π-orbital overlap with biological targets, while the nitrogen-rich structure enables diverse non-covalent interactions. Computational studies on 3-hydroxy derivatives have quantified thermodynamic parameters for radical scavenging, providing a blueprint for rational antioxidant design.
In the context of multidrug resistance, pyrroloquinoxalines like 1d and 1f demonstrate synergistic effects with azole antifungals, reducing fluconazole MIC~80~ values by 4–8 fold. This dual functionality—direct pathogen targeting and efflux pump inhibition—underscores their value in overcoming antimicrobial resistance. Furthermore, the scalability of modern synthetic routes (e.g., microwave-assisted Clauson–Kaas reactions) supports high-throughput diversification, a critical advantage in lead optimization.
The introduction of sulfonyl groups represents a strategic response to the need for improved pharmacokinetics. By balancing lipophilicity and solubility, this compound embodies the next generation of pyrroloquinoxalines engineered for enhanced target residence time and oral bioavailability.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-14-8-10-16(11-9-14)30(27,28)20-19-22(25-18-7-3-2-6-17(18)24-19)26(21(20)23)13-15-5-4-12-29-15/h2-3,6-11,15H,4-5,12-13,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQZDLZKABJRGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5CCCO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Chemical Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
- Structural Features :
- A pyrroloquinoxaline core.
- A sulfonamide group (4-methylbenzenesulfonyl).
- An oxolane (tetrahydrofuran) moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells.
- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.
- Antimicrobial Activity : The presence of the pyrroloquinoxaline structure has been linked to antimicrobial properties, indicating potential applications in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Kinase Inhibition | Reduced proliferation in cancer cells | |
| Anti-inflammatory | Decreased cytokine production | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Cancer Cell Line Studies
In a study conducted on various cancer cell lines, the compound was shown to significantly reduce cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. This suggests a promising role for the compound in cancer therapeutics.
Case Study 2: In Vivo Models
In vivo studies using murine models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as an effective anti-cancer agent.
Research Findings
Recent research has focused on elucidating the detailed mechanisms through which this compound exerts its biological effects:
- Cell Signaling Pathways : Investigations into specific signaling pathways indicated that the compound may modulate MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
- Synergistic Effects : Combination studies with other chemotherapeutic agents have shown that this compound can enhance the efficacy of existing treatments, suggesting its potential as an adjunct therapy.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research has indicated that derivatives of pyrroloquinoxaline compounds exhibit significant anticancer properties. This compound may act by inhibiting specific kinases involved in cancer cell proliferation and survival.
- Case Study : A study demonstrated that related compounds showed promising results in inhibiting tumor growth in xenograft models, suggesting potential therapeutic uses in oncology .
-
Antimicrobial Properties
- The sulfonamide group in the compound is known for its antimicrobial effects. It may inhibit bacterial growth by interfering with folate synthesis.
- Case Study : Preliminary tests have shown that similar compounds display activity against a range of Gram-positive and Gram-negative bacteria, indicating potential for development into new antibiotics .
-
Neurological Applications
- Compounds with similar structures have been investigated for their neuroprotective effects. They may modulate neurotransmitter systems or provide protection against neurodegenerative diseases.
- Case Study : Research highlighted the neuroprotective effects of pyrroloquinoxaline derivatives in models of Alzheimer’s disease, suggesting that this compound could be explored for similar applications .
Synthetic Methodologies
The synthesis of 3-(4-methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves several steps:
- Formation of the Quinoxaline Core : Utilizing condensation reactions between appropriate anilines and diketones.
- Sulfonylation : Introduction of the sulfonyl group through electrophilic aromatic substitution.
- Oxolane Incorporation : The oxolane moiety can be introduced via cyclization reactions involving sugar derivatives or related compounds.
Biological Testing and Mechanisms
The biological activities of this compound are often assessed through:
- In vitro assays to evaluate cytotoxicity against cancer cell lines.
- In vivo studies to assess efficacy in animal models.
- Mechanistic studies to elucidate pathways affected by the compound.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural differences among pyrroloquinoxaline derivatives lie in their sulfonyl substituents and N1-side chains. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties of Selected Analogs
Pharmacological Potential
Q & A
Q. What are the key considerations for synthesizing 3-(4-methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine?
The synthesis of this compound involves multi-step organic reactions, including sulfonation, alkylation, and heterocyclic ring formation. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity during substitution reactions, as observed in analogous pyrroloquinoxaline syntheses .
- Catalysts : Use of bases like K₂CO₃ or DBU for deprotonation steps to facilitate alkylation of the oxolan-2-ylmethyl group.
- Temperature control : Exothermic reactions (e.g., sulfonyl chloride coupling) require gradual addition and cooling to prevent side products.
- Purification : Column chromatography with gradients (e.g., hexane/EtOAc) or recrystallization from methanol/water mixtures improves purity .
Q. How can the molecular structure and conformation of this compound be validated experimentally?
- X-ray crystallography : Resolves 3D spatial arrangements, particularly the orientation of the 4-methylbenzenesulfonyl group relative to the pyrroloquinoxaline core.
- NMR spectroscopy : Key signals include:
- Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm error tolerance) .
Q. What safety precautions are critical when handling this compound?
- Hazard classification : Based on structurally related compounds, it may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes).
- Handling : Use fume hoods, nitrile gloves, and PPE to avoid exposure.
- Emergency measures : In case of contact, rinse with water for 15 minutes and seek medical evaluation. Store under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case study : If one study reports kinase inhibition (e.g., EGFR) while another shows no activity:
- Assay validation : Compare cell lines (e.g., HEK293 vs. HeLa), assay conditions (ATP concentration, pH), and compound purity (HPLC ≥95%).
- Structural analogs : Test derivatives with modified sulfonyl or oxolan groups to identify pharmacophores responsible for activity .
- Meta-analysis : Cross-reference with databases like ChEMBL or PubChem to identify trends in pyrroloquinoxaline bioactivity .
Q. What computational methods are suitable for predicting this compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., PDB ID 1M17). Key residues (e.g., Lys721 in EGFR) may form hydrogen bonds with the sulfonyl group .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS) to assess binding free energy (MM-PBSA/GBSA).
- QSAR modeling : Correlate substituent electronegativity (e.g., methyl vs. chloro groups) with IC₅₀ values from enzymatic assays .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) using a factorial design to identify optimal conditions.
- Continuous flow chemistry : Reduces side reactions by maintaining precise control over residence time and mixing efficiency.
- In-line analytics : Use FTIR or HPLC to monitor intermediates in real time, enabling rapid troubleshooting .
Q. What strategies can address low solubility in aqueous buffers during pharmacological testing?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO) to enhance solubility without cytotoxicity.
- Nanoparticle formulation : Encapsulate the compound in PLGA or liposomes (particle size <200 nm via dynamic light scattering).
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the oxolanmethyl moiety to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
